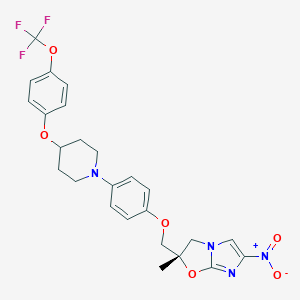

デラマンイドエナンチオマー

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delamanid enantiomer is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a derivative of nitroimidazole and has shown promising results in the treatment of tuberculosis. The enantiomer of delamanid is a stereoisomer that has a unique chemical structure, which makes it a potent drug candidate for the treatment of tuberculosis.

科学的研究の応用

薬剤耐性結核の治療

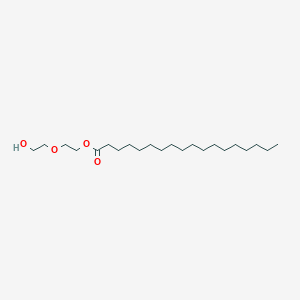

デラマンイド(DLM)は、薬剤耐性結核(DR-TB)の治療に使用される疎水性小分子治療薬です . 疎水性とそれに起因する水への溶解性の低さから、アモルファス固体分散体(ASDs)などの製剤戦略が、水への溶解速度を高め、経口バイオアベイラビリティを向上させるために検討されてきました .

2. デラマンイドナノ粒子の製剤化とスケールアップ ナノカプセル化は、水への溶解速度を高めながら、高温高湿条件下で安定性を維持する代替的な製剤戦略です . ナノ粒子薬剤コアをコーティングする安定剤層は、貯蔵中の拡散による大きな薬剤ドメインの形成を制限し、ASDsよりも優れています .

リーシュマニア殺傷活性

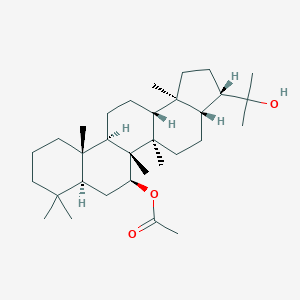

デラマンイドは、リーシュマニア殺傷活性を高めるために、固体脂質ナノ粒子(SLNPs)に組み込まれてきました . 細胞内および生体内の試験では、局所塗布後のマクロファージ内および表皮を通じたペイロードの放出が成功していることが確認されました . カプセル化されたデラマンイドは、遊離薬剤と比較して、より高いリーシュマニア殺傷活性を示しました .

手頃な価格のリーシュマニア症治療

本研究で示されたSLNPsへのデラマンイドのカプセル化プロセスは、最小限の技術を採用することに重点を置いており、エネルギー効率、コスト効率、再現性を確保しています . これは、小規模でも、ナノ医薬品の一貫した低コスト生産を可能にし、よりアクセスしやすい効果的なリーシュマニア症治療への有望な一歩を提供します<a aria-label="2: 4. 手頃な価格のリーシュマニア症治療 本研究で示されたSLNPsへのデラマンイドのカプセル化プロセスは、最小限の技術を採用することに重点を置いており、エネルギー効率、コスト効率、再現性を確保しています

作用機序

Target of Action

Delamanid, also known as (2S)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole, primarily targets the synthesis of methoxy-mycolic and keto-mycolic acid, which are essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

Delamanid is a prodrug that is activated by a nitroreductase encoded by the deazaflavin (F420)-dependent nitroreductase (ddn) gene in Mycobacterium tuberculosis. The activated form of delamanid inhibits the synthesis of methoxy- and keto-mycolic acid, disrupting the integrity of the bacterial cell wall .

Biochemical Pathways

The inhibition of methoxy- and keto-mycolic acid synthesis disrupts the mycolic acid biosynthesis pathway, a crucial process for the survival and virulence of Mycobacterium tuberculosis. This disruption leads to the elimination of the bacteria .

Pharmacokinetics

Delamanid’s pharmacokinetics are characterized by a one-compartment disposition model with transit compartment absorption (mean absorption time of 1.45 h) and linear elimination. The predicted terminal half-life values for delamanid and its main metabolite DM-6705 are 15.1 h and 7.8 days, respectively .

Result of Action

The action of delamanid results in substantial inhibition of the biosynthesis of the bacterial cell wall, leading to the elimination of Mycobacterium tuberculosis . It has shown greater in vitro antibacterial activity against multidrug-resistant and extensively drug-resistant tuberculosis strains compared to other drugs .

Action Environment

The efficacy of delamanid can be influenced by various environmental factors. For instance, it has been reported that delamanid can cure visceral leishmaniasis in mice when applied orally at doses that might be achievable in human patients . Furthermore, the rapid acquisition of delamanid resistance observed in certain environments emphasizes the need for appropriate use of new drugs and underlines the significance of drug resistance surveillance .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

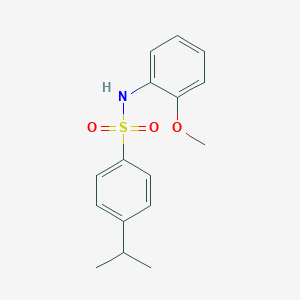

Delamanid enantiomer plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in the mycobacteria F420 system . The compound is a prodrug that requires biotransformation via the mycobacterial F420 coenzyme system, including the deazaflavin dependent nitroreductase (Rv3547), to mediate its antimycobacterial activity . It also interacts with human serum albumin (HSA), as revealed by fluorescence spectroscopy, circular dichroism (CD), surface plasmon resonance (SPR), and molecular docking simulation .

Cellular Effects

Delamanid enantiomer has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of methoxy and keto mycolic acid (MA), which plays a pivotal role in the survival of Mycobacterium tuberculosis . The compound also exerts its effects on cell signaling pathways and gene expression . It has been reported to suppress the expression of CXCL10 in MDR-TB patients .

Molecular Mechanism

The mechanism of action of Delamanid enantiomer involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules and enzyme inhibition . Upon activation, the radical intermediate formed between delamanid and desnitro-imidazooxazole derivative 5 mediates antimycobacterial actions via inhibition of methoxy-mycolic and keto-mycolic acid synthesis, leading to depletion of mycobacterial cell wall components and destruction of the mycobacteria .

Metabolic Pathways

Delamanid enantiomer is involved in the metabolic pathways of Mycobacterium tuberculosis. It inhibits the synthesis of methoxy and keto mycolic acid (MA) through the mycobacteria F420 system .

特性

IUPAC Name |

(2S)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAOLTSRNUSPPH-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。